molecular formula C22H22N4O4S B2524450 2-(((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopropylquinazolin-4(3H)-one CAS No. 2034461-73-7

2-(((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopropylquinazolin-4(3H)-one

Cat. No.: B2524450
CAS No.: 2034461-73-7
M. Wt: 438.5
InChI Key: AHRKIAXMCABSBP-UHFFFAOYSA-N
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Description

2-(((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopropylquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C22H22N4O4S and its molecular weight is 438.5. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, which are structurally related to the compound , have demonstrated significant in vitro antitumor activity. These compounds exhibited broad spectrum antitumor effects, with some showing 1.5-3.0-fold more potency compared to the control, 5-FU. Molecular docking studies revealed that these compounds inhibit the growth of cancer cell lines by targeting ATP binding sites of EGFR-TK and B-RAF kinase, similar to known anticancer drugs erlotinib and PLX4032 (Ibrahim A. Al-Suwaidan et al., 2016).

Anticonvulsant and Antimicrobial Activities

Another study focused on 3-substituted-2-thioxoquinazolin-4(3H)-ones derived from anthranilic acid, which share a core structural motif with the compound of interest. These derivatives were evaluated for their antimicrobial and anticonvulsant activities. Some derivatives showed broad-spectrum activity against various Gram-positive and Gram-negative bacteria as well as fungi. Additionally, certain compounds demonstrated potent anticonvulsant activity (A. Rajasekaran et al., 2013).

Antimicrobial and Anti-Proliferative Activities

A study on 1,3,4-Oxadiazole N-Mannich bases, which are chemically related to the compound , showed that these derivatives possess significant in vitro inhibitory activity against pathogenic Gram-positive and Gram-negative bacteria, as well as the yeast-like pathogenic fungus Candida albicans. Some derivatives also displayed optimum anti-proliferative activity against various cancer cell lines, indicating their potential as antimicrobial and anticancer agents (L. H. Al-Wahaibi et al., 2021).

Analgesic and Anti-Inflammatory Activities

Research into 1,3,4-oxadiazole derivatives linked with quinazolin-4-one moiety, similar to the compound , revealed that some synthesized derivatives exhibited significant analgesic and anti-inflammatory activities in animal models. These findings suggest that the cyclization of the carbohydrazide group with different aromatic acids, aldehydes, and carbon disulfide can lead to novel derivatives with potent biological activities (D. Dewangan et al., 2016).

Properties

IUPAC Name

2-[[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propan-2-ylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S/c1-13(2)26-21(27)14-8-5-6-10-16(14)23-22(26)31-12-18-24-20(25-30-18)15-9-7-11-17(28-3)19(15)29-4/h5-11,13H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHRKIAXMCABSBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.